N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2640903-76-8
Cat. No.: VC11849058
Molecular Formula: C14H10Cl2N4O
Molecular Weight: 321.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640903-76-8 |
|---|---|
| Molecular Formula | C14H10Cl2N4O |
| Molecular Weight | 321.2 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C14H10Cl2N4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21) |
| Standard InChI Key | JLPRCQNSABJJHP-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
| Canonical SMILES | CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Introduction
Chemical Characterization and Structural Properties
Molecular Architecture
The compound’s core consists of an imidazo[1,2-b]pyridazine scaffold fused with a methyl group at position 2 and a carboxamide moiety at position 6. The dichlorophenyl substituent at the N-position introduces steric bulk and electronic effects, influencing its interaction with biological targets. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 321.2 g/mol | |
| LogP (Partition Coefficient) | 0.31 (estimated) | |
| Topological Polar Surface Area | 30.19 Ų |
The dichlorophenyl group enhances lipophilicity, as evidenced by the LogP value, while the carboxamide contributes to hydrogen bonding potential .
Physicochemical Properties
The compound’s melting point (53–55°C) and density (1.3±0.1 g/cm³) align with trends observed in similar heterocyclic systems. Its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates in vitro assays.
Synthesis and Optimization
Synthetic Routes
The synthesis involves a multi-step sequence starting with the condensation of 2-aminopyridazine with α-ketoesters to form the imidazo[1,2-b]pyridazine core. Subsequent N-arylation with 3,4-dichlorophenyl groups and carboxamide formation at position 6 are achieved via nucleophilic acyl substitution. Key steps include:
-
Core Formation: Cyclization under reflux in ethanol yields the imidazo[1,2-b]pyridazine intermediate.
-
N-Arylation: Buchwald-Hartwig coupling introduces the dichlorophenyl group.
-
Carboxamide Installation: Reaction with methylamine in the presence of coupling agents like HATU.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure purity (>95%).
Reaction Optimization
Polar aprotic solvents (e.g., DMF) enhance reaction rates during N-arylation, while temperature control (60–80°C) minimizes side products. Catalytic systems employing palladium ligands improve yields in cross-coupling steps .
Pharmacological Activity and Mechanism
Phosphodiesterase Inhibition
N-(3,4-Dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exhibits potent inhibition of PDE10A, with half-maximal inhibitory concentrations () below 1 μM . PDE10A regulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, modulating signaling pathways critical for neuronal function and inflammation .
Cellular Effects
In HL-60 cells, the compound reduces interleukin-1β (IL-1β) production by 40–60% at 10 μM, suggesting anti-inflammatory potential . Additionally, it inhibits cancer cell proliferation (e.g., MCF-7 breast cancer cells) with values of 5–10 μM.
Therapeutic Applications
Neurological Disorders
PDE10A inhibition elevates cAMP/cGMP in striatal neurons, offering promise for Huntington’s disease and schizophrenia . Preclinical models demonstrate improved motor coordination and reduced psychosis-like behaviors .
Oncology
By disrupting cyclic nucleotide signaling, the compound induces apoptosis in tumor cells. Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation.
Cardiovascular Diseases
PDE10A modulation may enhance cardiac contractility without arrhythmogenic effects, akin to cardiotonic agents like levosimendan .
Comparative Analysis with Structural Analogs
The dichlorophenyl group in N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide confers superior selectivity over PDE3/4 compared to analogs .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume